Semicarbazide hydrochloride

Catalog No.
S8050601
CAS No.
563-41-7; 18396-65-1
M.F
CH5N3O.ClH
CH6ClN3O
M. Wt
111.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Semicarbazide hydrochloride

CAS Number

563-41-7; 18396-65-1

Product Name

Semicarbazide hydrochloride

IUPAC Name

aminourea;hydrochloride

Molecular Formula

CH5N3O.ClH
CH6ClN3O

Molecular Weight

111.53 g/mol

InChI

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H

InChI Key

XHQYBDSXTDXSHY-UHFFFAOYSA-N

SMILES

C(=O)(N)NN.Cl

solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Very soluble (NTP, 1992)
Freely sol in water with acid reaction; very slightly sol in hot alcohol; Insol in anhyd ether
Insoluble in absolute alcohol
In water, 1X10+6 mg/L at 25 °C /Estimated/

Canonical SMILES

C(=O)(N)NN.Cl

Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998)
Semicarbazide hydrochloride is an organic molecular entity.

Semicarbazide hydrochloride (CAS 563-41-7) is a water-soluble, white crystalline solid primarily used as a derivatizing agent for aldehydes and ketones.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigjQ1SP86hvKDfUDyDbSk9-Q5eqEVrj_CL1mEK_n7c8btKCaNTHPUxTLDx8QLEj1vf2U2sA-w4LBYvJD5tv1K2qTmeJXQOe7FLjFFy40OSVcTGkRIS1e4y6Q5XMO0Wo7XSXKUvIXYFZOOkWq7G2CUW4uA)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-wNFYEkRh4CMD4_JZu7YlW5iMK8KwB0crNIq_yZAXCJHLqHFi8uSi4aZdLySdvdrKhE5TfzekPJW0i-I39PB434x9x096UDcfQ1s9D5i6aztD8yH3jTsxIPDsI5RlqucWuzNx44uyDDPrAYuoQY4cY0rtSNWFAqEtV8qVvMfw3FKm-YELNoFbV_azbzh4kytsDtZDKEik2IbtggG8OuHOheHoJ8fOOkgkxhjcFwWdyYLjEk3Y5WBudIYMNF_8E9RdIuk%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxw6qHcO28RzuQkOV0nsgA30AHY_1R9JsRzWUxyfu7UpAhmNhL3hLzyLZRTtU_kkEUJM_xiVjKxCjoG71tk3Rg-DxsiWdD6q2Bpcuvvw9JO68W8T73ZCHs9IE7GuQVu_yQrsJoK_vRcP6v)] Its reaction with carbonyl groups yields semicarbazones, which are often highly crystalline with distinct melting points, a property leveraged for the identification, purification, and characterization of carbonyl-containing compounds.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigjQ1SP86hvKDfUDyDbSk9-Q5eqEVrj_CL1mEK_n7c8btKCaNTHPUxTLDx8QLEj1vf2U2sA-w4LBYvJD5tv1K2qTmeJXQOe7FLjFFy40OSVcTGkRIS1e4y6Q5XMO0Wo7XSXKUvIXYFZOOkWq7G2CUW4uA)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGjLNCaQUMM0svaEDabcHzf13Q02WToJz87mQIM6-AHfSymbM88oOy4KMPnSO3TPeF1UMko0pSgpXlMgvx2cHlTzYVpsjSbi78dJEWW4tDN6Mg301FmUZ1pKUUPWbTnV12cXKmLF-D5-l9EA62ktZsV)] This reagent is a foundational intermediate in the synthesis of pharmaceuticals, nitrogen-containing heterocycles, and is widely used in analytical chemistry.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF2yoPTmxULC7_Lyrzww3GRPTUW7nzZs9SrtcWoGSkwTtkiQEEtr5wzfmxaG1itegPMMzS0eLWQX1HxrpIN9E6lwU0LpXPCz-H7xxDO7cZlQP97QaM-F4COjKp0U3gQEA-FK1c%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE4rMb7v5KqM0GOXvoHBCEt4EctmxoY5qs6U6AmJcOhhpTmSzGOqbdYw4cQFGj_jMdkYaNUxkejatGlCctxsGX51YM-Pw2WPnj1en_JE_PhZXpZ2EL1a3LpOtIO-FoBm2Jx)]

While other carbonyl reagents exist, substitution with close analogs can lead to process failures and unsuitable product profiles. The free base, semicarbazide, lacks the thermal stability and high aqueous solubility of the hydrochloride salt, complicating handling and process control in aqueous media.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigjQ1SP86hvKDfUDyDbSk9-Q5eqEVrj_CL1mEK_n7c8btKCaNTHPUxTLDx8QLEj1vf2U2sA-w4LBYvJD5tv1K2qTmeJXQOe7FLjFFy40OSVcTGkRIS1e4y6Q5XMO0Wo7XSXKUvIXYFZOOkWq7G2CUW4uA)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-wNFYEkRh4CMD4_JZu7YlW5iMK8KwB0crNIq_yZAXCJHLqHFi8uSi4aZdLySdvdrKhE5TfzekPJW0i-I39PB434x9x096UDcfQ1s9D5i6aztD8yH3jTsxIPDsI5RlqucWuzNx44uyDDPrAYuoQY4cY0rtSNWFAqEtV8qVvMfw3FKm-YELNoFbV_azbzh4kytsDtZDKEik2IbtggG8OuHOheHoJ8fOOkgkxhjcFwWdyYLjEk3Y5WBudIYMNF_8E9RdIuk%3D)] The sulfur analog, thiosemicarbazide, produces derivatives with fundamentally different electronic properties, toxicity profiles, and metal-coordinating abilities, making it an unsuitable replacement in many pharmaceutical and materials science applications.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxw6qHcO28RzuQkOV0nsgA30AHY_1R9JsRzWUxyfu7UpAhmNhL3hLzyLZRTtU_kkEUJM_xiVjKxCjoG71tk3Rg-DxsiWdD6q2Bpcuvvw9JO68W8T73ZCHs9IE7GuQVu_yQrsJoK_vRcP6v)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGjLNCaQUMM0svaEDabcHzf13Q02WToJz87mQIM6-AHfSymbM88oOy4KMPnSO3TPeF1UMko0pSgpXlMgvx2cHlTzYVpsjSbi78dJEWW4tDN6Mg301FmUZ1pKUUPWbTnV12cXKmLF-D5-l9EA62ktZsV)] Other derivatizing agents, such as Girard's reagents, are specialized for enhancing mass spectrometry signals and do not offer the same utility for classical purification via crystallization that semicarbazide hydrochloride provides.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF2yoPTmxULC7_Lyrzww3GRPTUW7nzZs9SrtcWoGSkwTtkiQEEtr5wzfmxaG1itegPMMzS0eLWQX1HxrpIN9E6lwU0LpXPCz-H7xxDO7cZlQP97QaM-F4COjKp0U3gQEA-FK1c%3D)]

References

Superior Aqueous Solubility for Simplified Processability and Handling

Semicarbazide hydrochloride exhibits significantly higher solubility in water compared to its free base form, a critical advantage for process chemistry in aqueous systems. The hydrochloride salt has a documented solubility of 100 g/L at 15 °C, qualifying it as 'very soluble' and simplifying stock solution preparation and reaction setup.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigjQ1SP86hvKDfUDyDbSk9-Q5eqEVrj_CL1mEK_n7c8btKCaNTHPUxTLDx8QLEj1vf2U2sA-w4LBYvJD5tv1K2qTmeJXQOe7FLjFFy40OSVcTGkRIS1e4y6Q5XMO0Wo7XSXKUvIXYFZOOkWq7G2CUW4uA)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-wNFYEkRh4CMD4_JZu7YlW5iMK8KwB0crNIq_yZAXCJHLqHFi8uSi4aZdLySdvdrKhE5TfzekPJW0i-I39PB434x9x096UDcfQ1s9D5i6aztD8yH3jTsxIPDsI5RlqucWuzNx44uyDDPrAYuoQY4cY0rtSNWFAqEtV8qVvMfw3FKm-YELNoFbV_azbzh4kytsDtZDKEik2IbtggG8OuHOheHoJ8fOOkgkxhjcFwWdyYLjEk3Y5WBudIYMNF_8E9RdIuk%3D)] This contrasts with the free base, which is less soluble and also possesses lower thermal stability, making the hydrochloride salt the more robust and process-friendly option.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxw6qHcO28RzuQkOV0nsgA30AHY_1R9JsRzWUxyfu7UpAhmNhL3hLzyLZRTtU_kkEUJM_xiVjKxCjoG71tk3Rg-DxsiWdD6q2Bpcuvvw9JO68W8T73ZCHs9IE7GuQVu_yQrsJoK_vRcP6v)]

Evidence DimensionWater Solubility
Target Compound Data100 g/L (at 15 °C)
Comparator Or BaselineSemicarbazide (free base): Lower solubility and thermal stability
Quantified DifferenceHigh quantitative solubility value confirms superior handling characteristics for aqueous phase reactions.
ConditionsAqueous solution preparation for synthesis or analysis.

Higher solubility reduces solvent volume, improves reaction kinetics in aqueous media, and simplifies handling, directly impacting process efficiency and cost.

Favorable Pharmacokinetic and Toxicity Profile vs. Thiosemicarbazide Analogs in Drug Discovery

In the context of anticancer drug development, derivatives of semicarbazide are demonstrably better candidates for clinical trials than their thiosemicarbazide analogs due to superior ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles. A 2025 comparative analysis concluded that while thiosemicarbazides may exhibit higher activity, semicarbazides possess more favorable intestinal absorption properties, a lower risk of drug interactions, and significantly lower toxicity.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigjQ1SP86hvKDfUDyDbSk9-Q5eqEVrj_CL1mEK_n7c8btKCaNTHPUxTLDx8QLEj1vf2U2sA-w4LBYvJD5tv1K2qTmeJXQOe7FLjFFy40OSVcTGkRIS1e4y6Q5XMO0Wo7XSXKUvIXYFZOOkWq7G2CUW4uA)] Thiosemicarbazides showed a higher probability of metabolic activity with concomitant increased toxicity.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigjQ1SP86hvKDfUDyDbSk9-Q5eqEVrj_CL1mEK_n7c8btKCaNTHPUxTLDx8QLEj1vf2U2sA-w4LBYvJD5tv1K2qTmeJXQOe7FLjFFy40OSVcTGkRIS1e4y6Q5XMO0Wo7XSXKUvIXYFZOOkWq7G2CUW4uA)]

Evidence DimensionADMET Profile for Anticancer Drug Candidacy
Target Compound DataBetter pharmacokinetic/pharmacodynamic profiles, lower toxicity, more favorable intestinal absorption, lower risk of drug interactions.
Comparator Or BaselineThiosemicarbazide derivatives: Higher metabolic activity, increased toxicity, longer half-life.
Quantified DifferenceQualitatively superior profile for drug development, leading to a higher probability of success in clinical progression.
ConditionsIn silico comparative analysis of ADMET profiles for anticancer drug candidates.

For researchers in medicinal chemistry, selecting semicarbazide as a precursor scaffold over thiosemicarbazide can de-risk a drug development program by avoiding downstream toxicity and pharmacokinetic failures.

Enables Classical Purification and Identification via Crystalline Derivative Formation

A primary and long-standing application of semicarbazide hydrochloride is the synthesis of semicarbazones for the purification and identification of carbonyl compounds.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigjQ1SP86hvKDfUDyDbSk9-Q5eqEVrj_CL1mEK_n7c8btKCaNTHPUxTLDx8QLEj1vf2U2sA-w4LBYvJD5tv1K2qTmeJXQOe7FLjFFy40OSVcTGkRIS1e4y6Q5XMO0Wo7XSXKUvIXYFZOOkWq7G2CUW4uA)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-wNFYEkRh4CMD4_JZu7YlW5iMK8KwB0crNIq_yZAXCJHLqHFi8uSi4aZdLySdvdrKhE5TfzekPJW0i-I39PB434x9x096UDcfQ1s9D5i6aztD8yH3jTsxIPDsI5RlqucWuzNx44uyDDPrAYuoQY4cY0rtSNWFAqEtV8qVvMfw3FKm-YELNoFbV_azbzh4kytsDtZDKEik2IbtggG8OuHOheHoJ8fOOkgkxhjcFwWdyYLjEk3Y5WBudIYMNF_8E9RdIuk%3D)] The resulting derivatives are typically solid, highly crystalline materials with sharp, characteristic melting points.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxw6qHcO28RzuQkOV0nsgA30AHY_1R9JsRzWUxyfu7UpAhmNhL3hLzyLZRTtU_kkEUJM_xiVjKxCjoG71tk3Rg-DxsiWdD6q2Bpcuvvw9JO68W8T73ZCHs9IE7GuQVu_yQrsJoK_vRcP6v)] This property allows for efficient purification of carbonyl compounds from complex mixtures via crystallization and provides a reliable method for structural confirmation via melting point analysis, a technique not readily available with many other derivatization reagents that may produce oils or non-crystalline solids.

Evidence DimensionDerivative Physical State
Target Compound DataForms solid, crystalline derivatives (semicarbazones) with sharp melting points.
Comparator Or BaselineOther reagents (e.g., certain hydrazines, amines) which may form oils or amorphous solids.
Quantified DifferenceEnables purification by crystallization and identification by melting point, a key advantage in synthetic workflows.
ConditionsReaction with aldehydes or ketones in a suitable solvent system.

This feature makes it the reagent of choice for labs that rely on classical techniques for purification and identification, avoiding the need for more complex chromatographic purification.

Purification and Identification of Carbonyl Compounds in Synthetic Chemistry

For isolating and identifying an aldehyde or ketone from a reaction mixture. The use of semicarbazide hydrochloride to form a crystalline semicarbazone allows for straightforward purification by recrystallization and subsequent characterization by melting point analysis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHigjQ1SP86hvKDfUDyDbSk9-Q5eqEVrj_CL1mEK_n7c8btKCaNTHPUxTLDx8QLEj1vf2U2sA-w4LBYvJD5tv1K2qTmeJXQOe7FLjFFy40OSVcTGkRIS1e4y6Q5XMO0Wo7XSXKUvIXYFZOOkWq7G2CUW4uA)]

Scaffold for Preclinical Anticancer Drug Candidates

When developing novel anticancer agents, using semicarbazide hydrochloride as a starting material for generating semicarbazone derivatives is preferred over using thiosemicarbazide. This choice is justified by the more favorable toxicity and pharmacokinetic profiles of semicarbazones, increasing the likelihood of clinical success.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH-wNFYEkRh4CMD4_JZu7YlW5iMK8KwB0crNIq_yZAXCJHLqHFi8uSi4aZdLySdvdrKhE5TfzekPJW0i-I39PB434x9x096UDcfQ1s9D5i6aztD8yH3jTsxIPDsI5RlqucWuzNx44uyDDPrAYuoQY4cY0rtSNWFAqEtV8qVvMfw3FKm-YELNoFbV_azbzh4kytsDtZDKEik2IbtggG8OuHOheHoJ8fOOkgkxhjcFwWdyYLjEk3Y5WBudIYMNF_8E9RdIuk%3D)]

Aqueous-Phase Synthesis of Nitrogen-Containing Heterocycles

In processes designed with green chemistry principles or for reactions with water-soluble substrates, the high aqueous solubility and stability of semicarbazide hydrochloride make it a superior choice. It ensures homogenous reaction conditions and simplifies process design compared to less soluble or stable analogs.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHxw6qHcO28RzuQkOV0nsgA30AHY_1R9JsRzWUxyfu7UpAhmNhL3hLzyLZRTtU_kkEUJM_xiVjKxCjoG71tk3Rg-DxsiWdD6q2Bpcuvvw9JO68W8T73ZCHs9IE7GuQVu_yQrsJoK_vRcP6v)]

Physical Description

Snow white crystals. Used as a reagent for ketones and aldehydes with which it affords crystalline compounds having characteristic melting points. (EPA, 1998)
White solid; [Hawley] White powder; [MSDSonline]

Color/Form

Prisms from dilute alcohol
White crystals

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

111.0199395 g/mol

Monoisotopic Mass

111.0199395 g/mol

Boiling Point

347 to 365 °F at 760 mmHg DECOMPOSES (NTP, 1992)

Heavy Atom Count

6

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen oxides and hydrogen chloride/.

Melting Point

342 to 347 °F decomposes at 347-365 °F (EPA, 1998)
175-185 °C /decomposes/
MP: 96 °C /Base/

UNII

34854VG84B

Related CAS

57-56-7 (Parent)

Mechanism of Action

Semicarbazide, a hydrazine derivative, is carcinogenic to mice but shows no or little mutagenicity in the Salmonella-microsome test. To clarify whether or not the genotoxic mechanism contributes to the non-mutagenic carcinogenicity of semicarbazide, ...DNA damage induced by semicarbazide /was investigated/ using 32P-5'-end-labeled DNA fragments obtained from the c-Ha-ras-1 protooncogene and the p53 tumor suppressor gene. Semicarbazide caused DNA damage frequently at the thymine and cytosine residues in the presence of Cu(II). Catalase and bathocuproine partially inhibited DNA damage, suggesting that hydrogen peroxide plus Cu(I) participates in DNA damage. When a high concentration of semicarbazide was used in the presence of catalase, DNA damage was induced, especially at G in 5'-AG and slightly at 5'-G in GG and GGG sequences. An electron paramagnetic resonance (EPR) spectroscopic study has confirmed that the reaction of semicarbazide with Cu(II) produces carbamoyl radicals (.CONH2), possibly generated via the nitrogen-centered radicals of semicarbazide. Azodicarbonamide also produced carbamoyl radicals and induced DNA damage frequently at 5'-G in GG and GGG sequences, suggesting that carbamoyl radicals participate in this sequence-specific DNA damage by semicarbazide. On the basis of... previous reports, ...the sequence-specific DNA damage at G in 5'-AG in the present study is due to the nitrogen-centered radicals. This study has shown that semicarbazide induces DNA damage in the presence of Cu(II) through the formation of hydrogen peroxide and Cu(I). In addition, semicarbazide-derived free radicals participate in DNA damage. DNA damage induced by these reactive species may be relevant to the carcinogenicity of semicarbazide. /Semicarbazide/

Vapor Pressure

0.13 [mmHg]
0.13 mm Hg at 25 °C /Estimated/

Absorption Distribution and Excretion

... Binds to cytosine residues in RNA, to deoxycytosine residues in DNA in vitro and to cytosine and deoxycytosine nucleosides

Methods of Manufacturing

Prepared by electrolytic reduction of nitrourea with cathodes of copper, nickel, lead, and mercury in hydrochloric acid solution
Commercial preparation from hydrazine hydrate, iron carbonyl, and carbon monoxide.
From hydrazine sulfate, potassium or sodium cyanate and sodium carbonate...

General Manufacturing Information

Hydrazinecarboxamide, hydrochloride (1:1): ACTIVE
First reported preparation ... was by reaction of benzylidenesemicarbazide with hydrochloric acid. ...method used for commercial production is not known.
...Semicarbazide (SEM) is a minor thermal decomposition product of the blowing agent azodicarbonamide (ADC).

Analytic Laboratory Methods

POTENTIOMETRIC METHOD...PSZONICKA, M & SKWARA, W (1970) CHEM ANALYT (WARSAW), 15, 175-182.

Dates

Last modified: 11-23-2023

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